Aloin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

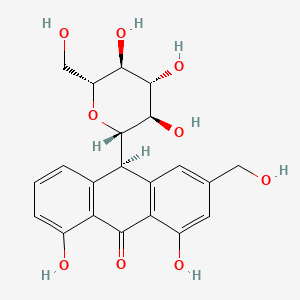

Aloin B, also known as barbaloin, is a bitter, yellow-brown compound found in the exudate of various Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is primarily known for its use as a stimulant-laxative, inducing bowel movements by irritating the colon .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the yellow exudate of Aloe species such as Aloe barbadensis (Aloe vera) and Aloe ferox. The extraction process typically involves the use of solvents like phosphate-buffered saline (pH 3) or acetonitrile acidified with formic acid. High-performance liquid chromatography (HPLC) is commonly used to quantify and purify aloin from these extracts .

Industrial Production Methods: Industrial production of aloin involves the extraction of aloe latex, which is then purified through crystallization. The process may include the use of aliphatic diols or triols of low molecular weight to enhance the extraction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Aloin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of aloin can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include anthraquinone derivatives and glycosylated compounds .

Applications De Recherche Scientifique

Therapeutic Potential in Cancer Treatment

Aloin B has been investigated for its anticancer properties, particularly in enhancing the efficacy of chemotherapeutic agents. Research indicates that Aloin can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study found that Aloin enhances the antineoplastic activity of cisplatin in B16-F10 melanoma cells, suggesting its potential as a complementary treatment in cancer therapy .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect | Mechanism |

|---|---|---|

| B16-F10 Melanoma | Enhanced cisplatin activity | Transglutaminase-induced differentiation |

| Human Colon Cancer | Induces apoptosis | Cell cycle arrest |

| Various Human Lines | Inhibits proliferation | Modulation of apoptotic pathways |

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against neurodegenerative disorders. It has been reported to protect neuronal cells from death and reduce amyloid β peptide aggregation, which is a hallmark of Alzheimer's disease. This protective effect is attributed to its ability to inhibit the self-assembly of amyloid peptides .

Case Study: Neuroprotective Properties

- Study Focus : The impact of this compound on amyloid β aggregation.

- Findings : Increased concentrations of this compound significantly inhibited amyloid aggregation compared to controls, indicating potential therapeutic benefits for Alzheimer's disease.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, particularly in treating respiratory conditions such as allergic rhinitis and asthma. A recent study identified several molecular targets through network pharmacology that may mediate these effects, including EGFR and MAPK8 . The compound's ability to modulate inflammatory pathways suggests its utility in managing chronic inflammatory diseases.

Table 2: Molecular Targets of this compound in Inflammation

| Target | Disease Association | Role |

|---|---|---|

| EGFR | Allergic Rhinitis | Mediates inflammatory response |

| MAPK8 | Asthma | Regulates cytokine production |

| SRC | Chronic Inflammation | Involved in signaling pathways |

Gastrointestinal Health

This compound has been implicated in modulating gut microbiota and enhancing gastrointestinal health. Studies have shown that it can induce goblet cell hyperplasia and alter microbial composition in the intestines. However, high concentrations may also lead to adverse effects such as decreased butyrate production, which is crucial for gut health .

Case Study: Impact on Gut Microbiota

- Study Focus : The effects of aloin on intestinal bacteria.

- Findings : Aloin treatment resulted in significant shifts in gut microbiota composition and reduced butyrate-producing bacterial species.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against certain pathogens. It has been shown to affect bacterial populations within the gut, demonstrating potential as a natural antimicrobial agent . This property could be leveraged for developing treatments against gastrointestinal infections.

Table 3: Antimicrobial Effects of this compound

| Bacterial Strain | Effect of this compound |

|---|---|

| Lactobacillus spp. | Increased growth at low concentrations |

| Enterococcus faecium | Degradation into aloe-emodin at slower rates |

Mécanisme D'action

Aloin B exerts its effects through various molecular targets and pathways:

Laxative Effect: this compound irritates the colon, stimulating bowel movements by increasing peristalsis.

Anti-inflammatory and Antioxidant Effects: this compound activates the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, promoting cell survival and inhibiting apoptosis. .

Anticancer Effects: this compound inhibits proteasome activity, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Aloin B is often compared with other anthraquinone derivatives such as:

Aloe-emodin: Known for its laxative and anticancer properties.

Aloesin: Exhibits skin-lightening and anti-inflammatory effects.

Emodin: Possesses laxative, anti-inflammatory, and anticancer properties.

Uniqueness: this compound’s unique combination of glycosylation and anthraquinone structure contributes to its distinct pharmacological profile, making it a versatile compound in various scientific and industrial applications .

Propriétés

Numéro CAS |

5133-19-7 |

|---|---|

Formule moléculaire |

C21H22O9 |

Poids moléculaire |

418.4 g/mol |

Nom IUPAC |

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1 |

Clé InChI |

AFHJQYHRLPMKHU-GCLVLASRSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

SMILES isomérique |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |

SMILES canonique |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

melting_point |

148 °C; 70 - 80 °C (monohydrate) |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.